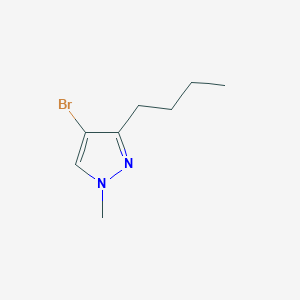
4-Bromo-3-butyl-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-butyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of a bromine atom at the 4-position and a butyl group at the 3-position of the pyrazole ring imparts distinct chemical characteristics to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-butyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-butyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form more complex heterocyclic systems through cyclization reactions
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Bromine or other oxidizing agents in suitable solvents.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
4-Bromo-3-butyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 4-Bromo-3-butyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and butyl group influence its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the butyl group, leading to different reactivity and applications.
3-Butyl-1-methyl-1H-pyrazole: Lacks the bromine atom, affecting its chemical properties and biological activities.
4-Bromo-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a butyl group
Uniqueness
4-Bromo-3-butyl-1-methyl-1H-pyrazole is unique due to the combined presence of the bromine atom and butyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C8H13BrN2 |
|---|---|
Poids moléculaire |
217.11 g/mol |
Nom IUPAC |
4-bromo-3-butyl-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-3-4-5-8-7(9)6-11(2)10-8/h6H,3-5H2,1-2H3 |
Clé InChI |
DGGDPUCSBJDLRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN(C=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















